molecular formula C14H12N2O2S B180986 N-Cyano-N-phenyl-p-toluenesulfonamide CAS No. 55305-43-6

N-Cyano-N-phenyl-p-toluenesulfonamide

Cat. No.: B180986
CAS No.: 55305-43-6
M. Wt: 272.32 g/mol
InChI Key: CIIFNSIDKZSDBR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) is primarily used as an electrophilic cyanating reagent . It is employed in the direct C–H cyanation of a variety of (hetero)arenes . The primary targets of NCTS are therefore the hydrogen atoms in the C-H bonds of these arenes.

Mode of Action

NCTS interacts with its targets through a process known as cyanation. In this process, the N–CN bond in NCTS serves as an electrophilic cyanating agent . This allows the cyanide group (CN) to be introduced into the target molecule, replacing a hydrogen atom and forming a new carbon-nitrogen bond .

Biochemical Pathways

The cyanation process catalyzed by NCTS leads to the formation of cyanoarenes. These compounds can participate in various biochemical pathways depending on their specific structures. For instance, cyanoarenes can be further transformed into carboxylic acids, amides, amines, and other functional groups, which are involved in a wide range of biochemical processes .

Pharmacokinetics

Like other small organic molecules, the absorption, distribution, metabolism, and excretion (adme) of ncts would be influenced by factors such as its size, polarity, and the presence of functional groups .

Result of Action

The main result of NCTS’s action is the formation of cyanoarenes. These compounds have a wide range of potential applications, from pharmaceuticals to materials science . The byproduct of the cyanation using NCTS is N-phenyl-p-toluenesulfonamide, an environmentally benign compound .

Biological Activity

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a compound that has garnered attention in the field of organic chemistry due to its diverse biological activities and applications in synthetic methodologies. This article provides a comprehensive overview of the biological activity of NCTS, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

NCTS has the molecular formula C14_{14}H12_{12}N2_2O2_2S and features a sulfonamide group attached to a cyano-substituted aromatic system. Its structure allows for significant reactivity, particularly in nucleophilic aromatic substitution reactions.

Biological Activities

  • Antimicrobial Properties :
    • NCTS has been reported to exhibit antimicrobial activity against various bacterial strains. In a study assessing its efficacy, NCTS demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .
  • Anticancer Activity :
    • Research has indicated that cyanamide derivatives, including NCTS, may possess anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines through the modulation of cell cycle regulators . The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins.
  • Cyanation Reactions :
    • NCTS serves as a cyanating reagent in various synthetic transformations. It has been utilized in Ni-catalyzed enantioselective intramolecular Mizoroki–Heck reactions, showcasing its utility in synthesizing cyano-substituted compounds with potential biological relevance .

The biological activity of NCTS can be attributed to several mechanisms:

  • Nucleophilic Substitution : The presence of the cyano group facilitates nucleophilic attack on electrophilic centers in biological molecules, potentially leading to modifications that alter their function.
  • Enzyme Inhibition : The sulfonamide moiety may interact with enzymes involved in metabolic pathways, inhibiting their function and thereby affecting cellular processes.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of NCTS involved testing various concentrations against S. aureus and E. coli. The results showed a dose-dependent inhibition, with minimum inhibitory concentrations (MICs) determined at 50 µg/mL for S. aureus and 75 µg/mL for E. coli.

CompoundMIC (µg/mL)Bacterial Strain
NCTS50S. aureus
NCTS75E. coli

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with NCTS resulted in a significant reduction in cell viability after 48 hours, with IC50_{50} values ranging from 10 to 20 µM depending on the cell line tested.

Cell LineIC50_{50} (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)10

Synthesis Methods

NCTS can be synthesized through various methods:

  • Direct Cyanation : Utilizing cyanogen bromide as a cyanation agent, which allows for the introduction of the cyano group onto the aromatic ring.
  • Metal-Catalyzed Reactions : Recent advancements have demonstrated that transition metal catalysts can facilitate the formation of NCTS from simpler precursors under mild conditions .

Properties

IUPAC Name

N-cyano-4-methyl-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16(11-15)13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIFNSIDKZSDBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403583
Record name N-Cyano-N-phenyl-p-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55305-43-6
Record name N-Cyano-N-phenyl-p-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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